

Application Notes and Protocols for the Analysis of Benzpyrimoxan Residues

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Compound of Interest

Compound Name: *Benzpyrimoxan*

Cat. No.: *B6230765*

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Introduction

Benzpyrimoxan is a novel insecticide effective against various rice planthoppers, including those resistant to existing pesticides. Its unique mode of action and favorable toxicological profile, with low adverse effects on pollinators and beneficial arthropods, make it a valuable tool in integrated pest management (IPM).^[1] As with any agricultural chemical, robust and sensitive analytical methods are required to monitor its residues in food commodities to ensure consumer safety and regulatory compliance.

This document provides a detailed application note and protocol for the determination of **benzpyrimoxan** residues in food matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).^{[2][3][4][5][6]}

Principle

The analytical workflow involves an initial extraction of **benzpyrimoxan** from a homogenized sample into an organic solvent (acetonitrile). A subsequent salting-out step separates the organic phase from the aqueous sample components. The crude extract is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components.

Finally, the purified extract is analyzed by UPLC-MS/MS for the selective and sensitive detection and quantification of **benzpyrimoxan**.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of pesticide residues using the described methodology. It is important to note that these values are representative and that method validation must be performed for each specific matrix to determine the actual limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

Table 1: UPLC-MS/MS Parameters for **Benzpyrimoxan**

Parameter	Value
Compound Name	Benzpyrimoxan
Formula	C ₁₇ H ₁₇ F ₃ N ₂ O ₃
Precursor Ion (m/z)	[To be determined experimentally, e.g., 371.12]
Product Ion 1 (m/z) (Quantifier)	[To be determined experimentally]
Collision Energy 1 (eV)	[To be optimized]
Product Ion 2 (m/z) (Qualifier)	[To be determined experimentally]
Collision Energy 2 (eV)	[To be optimized]
Retention Time (min)	[To be determined experimentally]

Note: The precursor and product ions and collision energies are predictive and must be optimized for the specific instrument used.

Table 2: Method Performance Characteristics (Representative Data)

Parameter	Specification	Typical Performance
Limit of Detection (LOD)	-	0.003 mg/kg
Limit of Quantification (LOQ)	≤ 0.01 mg/kg	0.01 mg/kg
Linearity (R^2)	≥ 0.99	> 0.995
Recovery (%)	70 - 120%	85 - 110%
Repeatability (RSDr, %)	$\leq 20\%$	$< 15\%$
Reproducibility (RSDR, %)	$\leq 20\%$	$< 20\%$
Matrix Effect (%)	-	-20% to +10% (Signal Suppression/Enhancement)

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is based on the AOAC Official Method 2007.01 and EN 15662.[3]

1.1. Reagents and Materials

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) (optional, for pigmented samples)

- 50 mL and 15 mL centrifuge tubes with screw caps
- High-speed centrifuge

1.2. Extraction Procedure

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- For dry commodities (e.g., grains), add an appropriate amount of water to rehydrate the sample before proceeding.
- Add 10-15 mL of acetonitrile to the tube.
- Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix:
 - General Fruits and Vegetables: 150 mg MgSO_4 , 50 mg PSA
 - Fatty Matrices: 150 mg MgSO_4 , 50 mg PSA, 50 mg C18
 - Pigmented Fruits and Vegetables: 150 mg MgSO_4 , 50 mg PSA, (and optionally 7.5-50 mg GCB)
- Cap the tube and shake vigorously for 30 seconds.
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
- The resulting supernatant is the final extract.

UPLC-MS/MS Analysis

2.1. Instrumentation

- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. UPLC Conditions (Typical)

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
- Flow Rate: 0.3 - 0.5 mL/min
- Injection Volume: 2 - 10 μ L
- Column Temperature: 40 $^{\circ}$ C
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

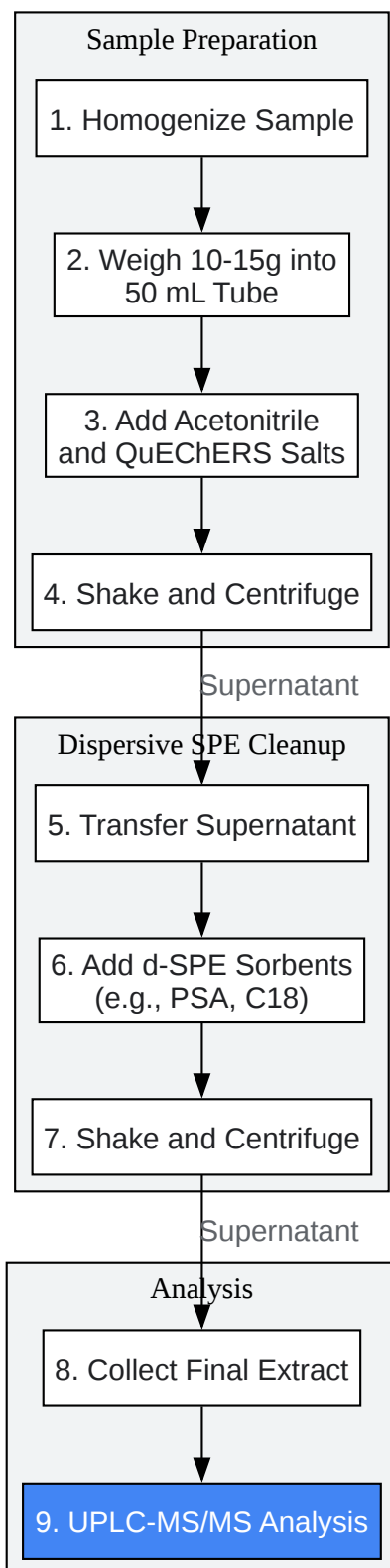
2.3. MS/MS Conditions (To be Optimized for **Benzpyrimoxan**)

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.0 - 4.0 kV
- Source Temperature: 120 - 150 $^{\circ}$ C
- Desolvation Temperature: 350 - 500 $^{\circ}$ C
- Gas Flows (Nebulizer, Drying Gas): Optimize for the specific instrument.

- MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be optimized by infusing a standard solution of **benzpyrimoxan**.

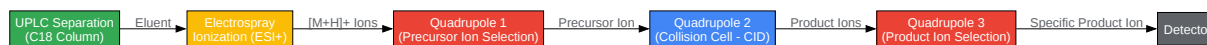
2.4. Calibration Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of a **benzpyrimoxan** standard. This is crucial to compensate for matrix effects that can cause ion suppression or enhancement.^[7]

Visualizations



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Caption: Experimental workflow for **Benzpyrimoxan** residue analysis.



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Caption: Signaling pathway of UPLC-MS/MS detection.

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